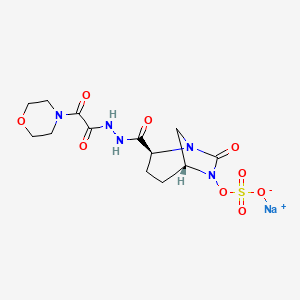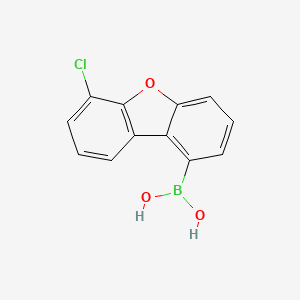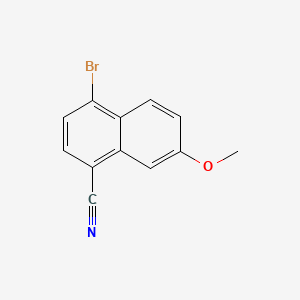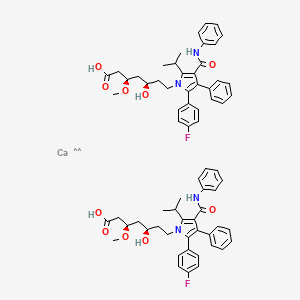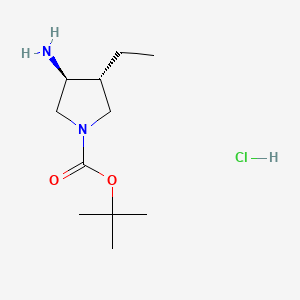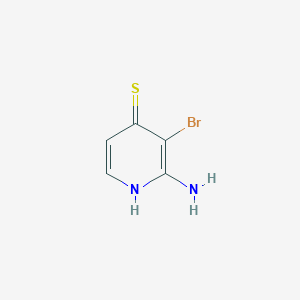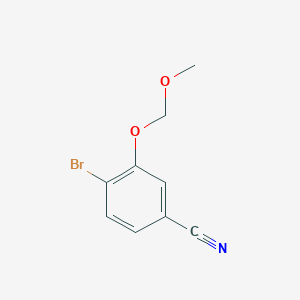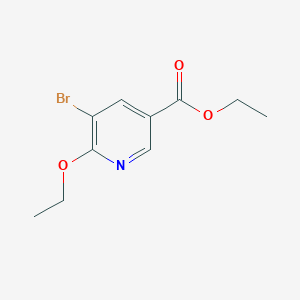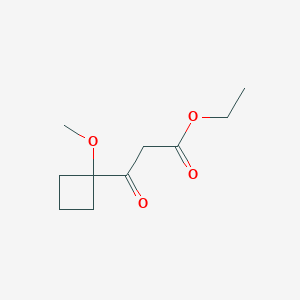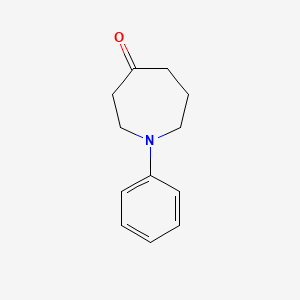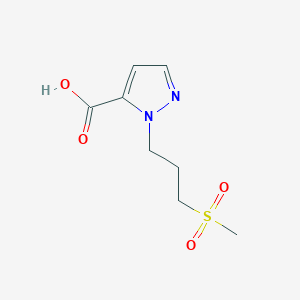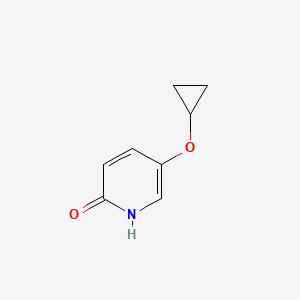
3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as a functionalized cereblon ligand, which is crucial in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). These PROTACs are designed to target and degrade specific proteins within cells, making them valuable tools in drug discovery and development .
準備方法
The synthesis of 3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is typically formed through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.
Amidation and Final Cyclization: The final steps involve amidation reactions to introduce the amine group, followed by cyclization to form the piperidine-2,6-dione core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow chemistry techniques to enhance efficiency and scalability .
化学反応の分析
3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, it is employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: This compound is pivotal in the development of targeted therapies, particularly in cancer treatment, where it helps in the selective degradation of oncogenic proteins.
Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates and in the development of new therapeutic agents
作用機序
The mechanism of action of 3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. Cereblon is a protein that forms part of the E3 ubiquitin ligase complex, which tags specific proteins for degradation by the proteasome. By binding to cereblon, this compound facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation. This mechanism is exploited in the design of PROTACs to selectively degrade disease-causing proteins .
類似化合物との比較
Similar compounds to 3-((6-(Piperidin-4-yl)pyridin-3-yl)amino)piperidine-2,6-dione hydrochloride include:
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride: This compound also serves as a cereblon ligand and is used in the development of PROTACs.
Thalidomide: While structurally different, Thalidomide is the basis for the development of cereblon ligands and PROTACs.
Lenalidomide and Pomalidomide: These are derivatives of Thalidomide and function as cereblon ligands with applications in cancer therapy.
The uniqueness of this compound lies in its specific structure, which allows for efficient binding to cereblon and the formation of highly effective PROTACs .
特性
分子式 |
C15H21ClN4O2 |
|---|---|
分子量 |
324.80 g/mol |
IUPAC名 |
3-[(6-piperidin-4-ylpyridin-3-yl)amino]piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c20-14-4-3-13(15(21)19-14)18-11-1-2-12(17-9-11)10-5-7-16-8-6-10;/h1-2,9-10,13,16,18H,3-8H2,(H,19,20,21);1H |
InChIキー |
JDYLPAPZLHPNNI-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1NC2=CN=C(C=C2)C3CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




